molecular formula C3H7N3O4 B561877 D,L-Alanosine-15N2 CAS No. 1219187-51-5

D,L-Alanosine-15N2

Cat. No. B561877
CAS RN: 1219187-51-5
M. Wt: 151.092
InChI Key: MLFKVJCWGUZWNV-MPOCSFTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Alanosine-15N2 is an important synthesized molecule that has been studied extensively for its potential in scientific research applications. It is a nitrogen-containing molecule that contains two nitrogen atoms in a cyclic structure. The molecule has been studied for its ability to interact with other molecules, its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

D,L-Alanosine-15N2 has been studied for its potential use in scientific research applications. It has been studied for its ability to interact with other molecules, such as proteins, DNA, and RNA. It has also been studied for its potential use in drug delivery, as it has been shown to be able to bind to certain receptors in the body and act as a carrier for drugs. Additionally, it has been studied for its potential use in cancer research, as it has been shown to have anti-tumor properties.

Mechanism of Action

D,L-Alanosine-15N2 is believed to act as an allosteric modulator of various proteins. This means that it can bind to certain proteins and change their structure, which in turn can affect their function. For example, it has been shown to bind to certain enzymes and alter their activity. Additionally, it has been shown to bind to certain receptors in the body and act as a carrier for drugs.
Biochemical and Physiological Effects
D,L-Alanosine-15N2 has been studied for its biochemical and physiological effects. It has been shown to have anti-tumor properties, as well as anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to modulate the activity of certain enzymes, which can affect the metabolism of certain molecules. Furthermore, it has been shown to bind to certain receptors in the body and act as a carrier for drugs, which can affect the absorption and distribution of drugs in the body.

Advantages and Limitations for Lab Experiments

D,L-Alanosine-15N2 has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it can be used to study the interaction of proteins with other molecules, as well as the biochemical and physiological effects of certain drugs. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time, making it unsuitable for long-term experiments. Additionally, it can be difficult to control the concentration of the molecule in experiments, as it is easily degraded by heat or light.

Future Directions

There are numerous potential future directions for the study of D,L-Alanosine-15N2. One potential direction is to further investigate its potential use in drug delivery. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Furthermore, further research could be done to explore its potential use in cancer research, as well as its potential use in other medical applications. Finally, further research could be done to explore its potential use in other laboratory experiments, such as those involving the study of protein-protein interactions.

Synthesis Methods

D,L-Alanosine-15N2 is synthesized using a method known as “asymmetric synthesis”. This method involves the use of chiral reagents, which are molecules that can be used to produce a desired product with a specific chirality. In the case of D,L-Alanosine-15N2, the desired product is a molecule with two nitrogen atoms in a cyclic structure. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO), and the reaction is catalyzed by an enzyme, such as a lipase. The reaction is typically carried out at a temperature of 40°C.

properties

IUPAC Name

(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLFUXWZJGETL-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)[15N+](=[15N]O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136259121

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